molecular formula C25H24N4O2 B7749234 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide

Cat. No.: B7749234
M. Wt: 412.5 g/mol
InChI Key: HMUQGPMEMVWSNS-UHFFFAOYSA-N
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Description

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide is a complex organic compound that features an isoindoline core, a phenoxy group, and an acetamide moiety

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and analgesic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide is unique due to its combination of an isoindoline core with a phenoxy group and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-25(2,17-8-4-3-5-9-17)18-12-14-19(15-13-18)31-16-22(30)28-29-24-21-11-7-6-10-20(21)23(26)27-24/h3-15H,16H2,1-2H3,(H,28,30)(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUQGPMEMVWSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NN=C3C4=CC=CC=C4C(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)N/N=C\3/C4=CC=CC=C4C(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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